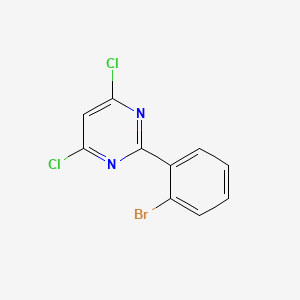

2-(2-Bromophenyl)-4,6-dichloropyrimidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H5BrCl2N2 |

|---|---|

Molecular Weight |

303.97 g/mol |

IUPAC Name |

2-(2-bromophenyl)-4,6-dichloropyrimidine |

InChI |

InChI=1S/C10H5BrCl2N2/c11-7-4-2-1-3-6(7)10-14-8(12)5-9(13)15-10/h1-5H |

InChI Key |

MVWLZTWXOGJQCU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC(=CC(=N2)Cl)Cl)Br |

Origin of Product |

United States |

Synthetic Methodologies for Bromophenyl Dichloropyrimidine Scaffolds

Convergent Synthetic Strategies for the Pyrimidine (B1678525) Core

The construction of the pyrimidine ring is a foundational aspect of organic chemistry, with numerous strategies developed for its synthesis. bu.edu.eg For complex scaffolds like bromophenyl-dichloropyrimidines, convergent multi-step syntheses are often employed. These pathways typically begin with simpler, commercially available precursors that are sequentially modified to build the target molecule. A common and effective approach starts from acetic acid derivatives and proceeds through key intermediates to form the heterocyclic core. atlantis-press.comconsensus.app

Multi-Step Synthesis from Acetic Acid Derivatives

A widely adopted route for synthesizing bromophenyl-dichloropyrimidine scaffolds, such as the closely related 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207), commences with a substituted phenylacetic acid. consensus.appgoogle.com This multi-step process involves the initial formation of an ester, followed by conversion to a malonate intermediate, cyclization to form the pyrimidine ring, and subsequent halogenation to yield the final dichloropyrimidine product. atlantis-press.comgoogle.com

The first step in this synthetic sequence is the esterification of a bromophenylacetic acid. google.com In a typical procedure, p-bromophenylacetic acid is reacted with methanol (B129727) in the presence of a catalyst to produce methyl p-bromophenylacetate. google.com This reaction is fundamental for activating the carboxyl group for subsequent C-C bond formation. The use of solid acid catalysts in this step is particularly advantageous as it simplifies the synthesis and post-treatment processes, allows for easy separation and recycling of the catalyst, and ultimately reduces production costs. google.com

Following esterification, the resulting methyl p-bromophenylacetate serves as the precursor for a crucial malonate intermediate. google.com This intermediate, dimethyl 2-(4-bromophenyl)malonate, is synthesized by reacting the acetate derivative with dimethyl carbonate. atlantis-press.comgoogle.com Malonic acid derivatives are highly versatile reagents in organic synthesis, particularly for forming six-membered heterocyclic rings through cyclocondensation reactions with dinucleophiles. nih.gov

The formation of the pyrimidine ring is achieved through the cyclization of the malonate intermediate. This involves a condensation reaction with an amidine, such as formamidine hydrochloride. bu.edu.eggoogle.com This step yields a dihydroxy-pyrimidine derivative, specifically 5-(4-bromophenyl)-4,6-dihydroxypyrimidine (also known as 5-(4-bromophenyl)pyrimidine-4,6-diol). atlantis-press.comgoogle.com This cyclization is a classic and widely used method for constructing the pyrimidine nucleus from a three-carbon fragment (the malonate) and a nitrogen-carbon-nitrogen fragment (the amidine). bu.edu.eg Some syntheses streamline this process by preparing the dihydroxypyrimidine intermediate through a one-pot method, which reduces operational steps. google.com

Table 1: Synthesis of 5-(4-Bromophenyl)pyrimidine-4,6-diol Intermediate

| Step | Starting Material | Reagents | Product |

| 1. Esterification | p-Bromophenylacetic acid | Methanol, Solid acid catalyst | Methyl p-bromophenylacetate |

| 2. Malonate Formation | Methyl p-bromophenylacetate | Dimethyl carbonate | Dimethyl 2-(4-bromophenyl)malonate |

| 3. Cyclization | Dimethyl 2-(4-bromophenyl)malonate | Formamidine hydrochloride | 5-(4-Bromophenyl)pyrimidine-4,6-diol |

The final key step in the synthesis is the conversion of the hydroxyl groups on the pyrimidine ring to chloro groups. Halogenation reactions are crucial for producing versatile intermediates, as the halogen atoms can be easily substituted in subsequent reactions. mt.com The 5-(4-bromophenyl)-4,6-dihydroxypyrimidine intermediate is chlorinated to yield the target 5-(4-bromophenyl)-4,6-dichloropyrimidine. google.com

This transformation is typically accomplished using a strong chlorinating agent. Common reagents for converting dihydroxypyrimidines to dichloropyrimidines include phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). chemicalbook.comgoogle.com The reaction with phosphorus oxychloride is often performed in the presence of a base, such as N,N-dimethylaniline, and a solvent like toluene. google.com The mixture is heated to ensure the reaction goes to completion, resulting in the desired dichlorinated product. google.com Similarly, uracil can be chlorinated to 2,4-dichloropyrimidine using phosphorus trichloride. chemicalbook.com

Optimization of Reaction Parameters and Reagent Systems

The efficiency and yield of multi-step syntheses are highly dependent on the optimization of reaction parameters. For the synthesis of 5-(4-bromophenyl)-4,6-dichloropyrimidine, optimization of the three-step process has been reported to achieve a total yield of 52.8%, calculated from the initial methyl 2-(4-bromophenyl) acetate precursor. consensus.app Key parameters that are often adjusted include temperature, reaction time, solvent choice, and the specific catalyst used. acs.orgresearchgate.net For instance, in the chlorination step, the temperature is carefully controlled, initially adding phosphorus oxychloride at a lower temperature before heating to reflux to drive the reaction. google.com

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to increased efficiency, selectivity, and sustainability. In the context of pyrimidine synthesis, various catalytic systems have been developed. mdpi.com

A notable example is the use of a solid acid catalyst for the initial esterification of p-bromophenylacetic acid. google.com This approach aligns with green chemistry principles by utilizing a recyclable catalyst that is easily separated from the reaction mixture. google.com Recently, bone char modified with chlorosulfonic acid has been demonstrated as a reusable and eco-friendly solid acid biocatalyst for the synthesis of pyrimidine-5-carbonitrile derivatives. researchgate.net Other catalytic systems employed in the broader synthesis of pyrimidines include iridium-pincer complexes, which catalyze the multicomponent synthesis of pyrimidines from amidines and alcohols. acs.org This iridium-catalyzed method is highly regioselective and allows for the creation of unsymmetrically substituted pyrimidines. acs.org Furthermore, supramolecular catalysts like β-cyclodextrin have been used to promote pyrimidine synthesis in aqueous, environmentally friendly conditions. acs.org

Table 2: Comparison of Catalytic Systems in Pyrimidine Synthesis

| Catalyst Type | Example | Reaction Type | Advantages |

| Solid Acid | Chlorosulfonic acid on bone char | Pyrimidine-5-carbonitrile synthesis | Reusable, eco-friendly, easy separation google.comresearchgate.net |

| Transition Metal | Iridium-PN₅P–pincer complexes | Multicomponent pyrimidine synthesis | High regioselectivity, sustainable acs.org |

| Supramolecular | β-Cyclodextrin | Fused pyrimidine synthesis | Environmentally benign, aqueous conditions, recyclable acs.org |

| Lewis Acid | Ytterbium chloride (YbCl₃) | Three-component pyrimidine synthesis | Solvent-free conditions bu.edu.eg |

Influence of Solvent and Base Selection on Reaction Efficiency and Selectivity

The choice of solvent and base is critical in pyrimidine synthesis, significantly impacting reaction rates, yields, and in many cases, the regiochemical outcome. In the context of Suzuki-Miyaura coupling reactions, a common method for forming aryl-heteroaryl bonds, the solvent and base system is tailored to the specific substrates and catalyst used.

The following table summarizes the effect of different solvent and base combinations on the yield of a Suzuki-Miyaura reaction involving a bromophenyl-dichloropyrimidine derivative.

| Arylboronic Acid | Base | Solvent | Yield (%) |

| Arylboronic Acid A | K₃PO₄ | Dry Toluene | 40 |

| Arylboronic Acid A | K₃PO₄ | Acetonitrile | 36 |

| Arylboronic Acid A | K₃PO₄ | 1,4-Dioxane (B91453) | 60 |

| Arylboronic Acid B | K₃PO₄ | Dry Toluene | 70 |

| Arylboronic Acid B | Cs₂CO₃ | Dry Toluene | 80 |

Thermal and Temporal Reaction Control

Temperature and reaction time are fundamental parameters that must be precisely controlled to ensure the desired outcome of a chemical reaction. In the synthesis of pyrimidine derivatives, these factors can influence not only the reaction rate but also the formation of side products.

For enzymatic synthesis of pyrimidine derivatives, temperature plays a crucial role in enzyme activity. Optimal yields are often obtained within a narrow temperature range, with temperatures too high or too low leading to decreased catalytic activity. researchgate.net For instance, in one study, the optimal temperature for an enzymatic reaction was found to be 30°C. researchgate.net

In palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, the temperature is often elevated to facilitate the catalytic cycle. Reactions are commonly run at temperatures ranging from 70 to 100°C. bohrium.commdpi.com The reaction time is also a critical factor. Insufficient reaction time can lead to incomplete conversion, while excessively long reaction times may result in the formation of degradation products or undesired side reactions. For example, in a microwave-assisted Suzuki coupling, a reaction time of 15 minutes at 100°C was found to be optimal. mdpi.com Prolonging the reaction did not significantly improve the yield of the desired product but could lead to the formation of diarylated byproducts. mdpi.com

Regioselective Synthesis of Pyrimidine Derivatives

The regioselective synthesis of substituted pyrimidines is a key challenge, particularly when targeting less reactive positions. In the case of 2,4-dichloropyrimidines, Suzuki-Miyaura cross-coupling reactions overwhelmingly favor substitution at the C4-position. mdpi.comresearchgate.net This preference is attributed to the greater electron deficiency at the C4 and C6 positions compared to the C2 position, making them more susceptible to nucleophilic attack and oxidative addition in the case of palladium-catalyzed reactions.

To achieve substitution at the C2 position of a 4,6-dichloropyrimidine (B16783) scaffold, alternative strategies are often necessary. One approach is to start with a precursor that already has the desired substituent at the 2-position before the chlorination of the pyrimidine ring. For example, the condensation of a 2-substituted guanidine or amidine with a malonic acid derivative can directly lead to a 2-substituted pyrimidine-4,6-diol. Subsequent chlorination with an agent like phosphorus oxychloride (POCl₃) can then yield the desired 2-substituted-4,6-dichloropyrimidine. mdpi.com

Introduction of the Bromophenyl Moiety

The introduction of the 2-bromophenyl group can be achieved either by coupling a pre-brominated phenyl derivative to the pyrimidine ring or by first attaching a phenyl group and then performing a regioselective bromination.

Phenylation Strategies at the Pyrimidine Ring

As mentioned, achieving direct phenylation at the C2 position of a 4,6-dichloropyrimidine via standard cross-coupling methods is challenging due to the preferential reactivity of the C4/C6 positions. A more viable strategy is the construction of the pyrimidine ring from building blocks that already contain the phenyl group.

This can be accomplished through the condensation of benzamidine (or a derivative) with a suitable malonic ester. This cyclization reaction directly installs the phenyl group at the 2-position of the resulting pyrimidine-4,6-diol. This intermediate can then be chlorinated to afford 2-phenyl-4,6-dichloropyrimidine.

Bromination Approaches for Phenyl Substituents

Once the 2-phenyl-4,6-dichloropyrimidine scaffold is in hand, the final step is the regioselective bromination of the phenyl ring at the ortho position. Electrophilic aromatic substitution is the most common method for introducing a bromine atom onto an aromatic ring. However, directing the bromine to the ortho position specifically requires careful consideration of the directing effects of the substituents on the phenyl ring.

In the case of 2-phenyl-4,6-dichloropyrimidine, the pyrimidine ring itself can act as a directing group. The nitrogen atoms in the pyrimidine ring can coordinate to a palladium catalyst, facilitating a directed C-H activation at the ortho position of the phenyl ring. This strategy has been successfully employed for the ortho-halogenation of 2-phenylpyridines and other similar systems. organic-chemistry.org The use of a palladium catalyst in conjunction with a brominating agent such as N-bromosuccinimide (NBS) can provide high regioselectivity for the ortho-bromination.

The following table outlines typical reagents and conditions for directed ortho-halogenation.

| Substrate | Halogenating Agent | Catalyst | Solvent | Temperature (°C) |

| 2-Phenylpyridine | N-Chlorosuccinimide (NCS) | CuI | Dichloroethane (DCE) | 100 |

| Arylnitrile | N-Bromosuccinimide (NBS) | Pd(OAc)₂ | Dichloroethane (DCE) | 70 |

Mechanistic Investigations and Reactivity Profiles of Bromophenyl Dichloropyrimidine Compounds

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for 2-(2-Bromophenyl)-4,6-dichloropyrimidine. The electron-deficient nature of the pyrimidine (B1678525) ring facilitates the attack of nucleophiles on the carbon atoms bearing the chlorine substituents. This reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic σ-complex, often referred to as a Meisenheimer intermediate. The stability of this intermediate is a key factor governing the reaction's feasibility and regioselectivity. nih.govstackexchange.com

Regiochemical Control in Halogen Displacements

In the context of dichloropyrimidines, the reactivity of the halogen substituents generally follows the order C4(6) > C2. acs.org This preference is attributed to the superior stabilization of the negative charge in the Meisenheimer intermediate when the attack occurs at the C4 or C6 position. The charge can be delocalized onto both ring nitrogen atoms, forming a more stable para-quinoid-like resonance structure, whereas an attack at the C2 position results in a less stable ortho-quinoid structure. acs.org

For this compound, the chlorine atoms at the C4 and C6 positions are chemically equivalent due to the molecule's symmetry. Therefore, the initial monosubstitution by a nucleophile will occur indiscriminately at either the C4 or C6 position, yielding a single constitutional isomer. The primary regiochemical question is the relative reactivity of the C4/C6 chloro groups versus the bromo group on the phenyl ring under SNAr conditions. Given the high activation of the pyrimidine ring towards nucleophilic attack, the C-Cl bonds are significantly more labile than the C-Br bond on the electron-richer phenyl ring in SNAr reactions. Consequently, nucleophilic displacement occurs exclusively on the pyrimidine core.

The introduction of a substituent at the C4 position breaks the molecule's symmetry and influences the reactivity of the remaining chlorine at C6 for a potential second substitution. The electronic nature of the newly introduced group—whether electron-donating or electron-withdrawing—will modulate the electrophilicity of the C6 position for subsequent reactions.

Amination Reactions with Diverse Nucleophiles

The reaction of this compound with amine nucleophiles is a robust method for introducing nitrogen-containing functionalities. The regioselectivity strongly favors substitution at the C4/C6 positions. Studies on analogous 6-aryl-2,4-dichloropyrimidines have shown that reactions with both aliphatic secondary amines and aromatic amines result in the preferential formation of the C4-substituted product. acs.orgresearchgate.net

Typically, reactions with more nucleophilic aliphatic amines may proceed under standard SNAr conditions (e.g., K₂CO₃ in DMAc), though palladium catalysis can be employed to enhance regioselectivity and reactivity. acs.org In contrast, less nucleophilic aromatic amines often react under non-catalyzed conditions to afford the C4-aminated product with high selectivity. acs.orgresearchgate.net

Following the initial substitution, a second amination at the remaining chloro-position (C6) is possible, often requiring more forcing conditions. The reaction of 4,6-dichloropyrimidine (B16783) with an excess of various diamines has been shown to yield N,N'-bis(6-chloropyrimidin-4-yl) derivatives, demonstrating the feasibility of sequential substitution. researchgate.net Palladium(0) catalysis can also be utilized to introduce a second, different amino substituent. nih.gov

| Nucleophile (Amine) | Reaction Conditions | Product Type | Reference |

| Aliphatic Secondary Amines | LiHMDS, Pd Catalyst | C4/C6-Mono-aminated | acs.org |

| Aromatic Amines (Anilines) | No Catalyst, Heat | C4/C6-Mono-aminated | acs.orgresearchgate.net |

| Polyamines | Cs₂CO₃, Dioxane (reflux) | C4,C6-Di-aminated | researchgate.net |

| Adamantane-containing Amines | Pd(dba)₂, Ligand, Base | C4/C6-Mono- or Di-aminated | nih.gov |

Alkoxylation and Solvolysis Reaction Mechanisms

When alcohols are used as solvents in SNAr reactions, particularly in the presence of a base, they can act as nucleophiles, leading to alkoxylation products through solvolysis. Research on the symmetrically substituted 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (B1266952) has demonstrated that an increase in the alkalinity of the reaction medium promotes competition between amination and solvolysis. mdpi.comresearchgate.net

The presence of a base such as sodium hydroxide (B78521) in an alcohol solvent (e.g., ethanol (B145695) or methanol) generates the corresponding alkoxide ion (EtO⁻ or MeO⁻). mdpi.com These alkoxide ions are strong nucleophiles that can attack the electrophilic C4/C6 positions of the pyrimidine ring, competing with any other nucleophile present in the mixture. This can lead to the formation of 4-alkoxy-6-chloro derivatives or, under more forcing conditions, 4,6-dialkoxy products. The control over the reaction outcome depends on factors such as the concentration and strength of the base, the nature of the nucleophiles present, temperature, and reaction time. mdpi.com For this compound, treatment with sodium methoxide (B1231860) in methanol (B129727) would be expected to readily displace the chlorine atoms to yield the corresponding methoxy-substituted pyrimidines.

Transition Metal-Catalyzed Cross-Coupling Reactions

The presence of three distinct carbon-halogen bonds in this compound makes it an excellent substrate for transition metal-catalyzed cross-coupling reactions. These methods allow for the formation of new carbon-carbon bonds, offering a powerful strategy for molecular elaboration. The differential reactivity of the aryl C-Br bond versus the heteroaryl C-Cl bonds is the key to achieving selective transformations. libretexts.orgnobelprize.org

Suzuki–Miyaura Coupling Protocols

The Suzuki–Miyaura coupling is one of the most versatile palladium-catalyzed cross-coupling reactions for forming C-C bonds between an organohalide and an organoboron compound. mdpi.com The general reactivity trend for halides in the oxidative addition step of the catalytic cycle is C-I > C-Br > C-Cl. rsc.org This intrinsic reactivity difference allows for the selective functionalization of polyhalogenated substrates.

In the case of this compound, the C-Br bond on the phenyl ring is expected to be significantly more reactive towards oxidative addition to a Pd(0) catalyst than the C-Cl bonds on the electron-deficient pyrimidine ring. Therefore, Suzuki–Miyaura coupling can be performed selectively at the bromophenyl moiety while leaving the dichloropyrimidine core intact for subsequent SNAr or further cross-coupling reactions.

Studies on the closely related isomer, 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207), have established effective protocols for this selective coupling. mdpi.comresearchgate.net Good to excellent yields were obtained for the arylation at the C-Br position using various aryl and heteroaryl boronic acids. mdpi.com

Detailed investigations into the Suzuki–Miyaura reaction of bromophenyl-dichloropyrimidines have identified optimal conditions for palladium-catalyzed arylation and heteroarylation. mdpi.com A common catalytic system involves a palladium(0) source, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], a base, and a suitable solvent. mdpi.commdpi.com

The choice of base and solvent can significantly influence the reaction yield. For the coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine, a combination of potassium phosphate (B84403) (K₃PO₄) as the base and 1,4-dioxane (B91453) as the solvent was found to be highly effective. mdpi.com The reaction proceeds efficiently with a range of arylboronic acids, with electron-rich boronic acids generally providing higher yields of the coupled products. mdpi.com These conditions are directly translatable to this compound for the selective arylation at the C-Br position.

| Boronic Acid | Catalyst (5 mol%) | Base | Solvent | Product Yield | Reference |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | Good | mdpi.com |

| 4-Methylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | Good | mdpi.com |

| 3-Fluorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | Moderate | mdpi.com |

| 4-Formylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | Moderate | mdpi.com |

| Thiophene-2-boronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | Moderate | mdpi.com |

Table data is representative and based on studies of the analogous 5-(4-bromophenyl)-4,6-dichloropyrimidine. mdpi.com

Effects of Boronic Acid Electronic Properties on Coupling Efficiency

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds. The efficiency of this palladium-catalyzed reaction is significantly influenced by the electronic nature of the substrates, particularly the boronic acid coupling partner. While specific studies on this compound are not extensively detailed in available literature, extensive research on the isomeric compound, 5-(4-bromophenyl)-4,6-dichloropyrimidine, provides critical insights that are mechanistically applicable.

Research demonstrates a clear correlation between the electronic properties of the aryl boronic acid and the resulting product yield in the coupling with the bromophenyl moiety of the dichloropyrimidine substrate. mdpi.comresearchgate.net It has been consistently observed that electron-rich boronic acids afford good to excellent yields, whereas boronic acids bearing electron-withdrawing groups result in diminished yields. mdpi.com

The following table summarizes the observed yields from the Suzuki-Miyaura coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine with various aryl boronic acids, illustrating the impact of electronic effects. mdpi.comresearchgate.net

Table 1: Effect of Boronic Acid Substituents on Suzuki Coupling Yield

| Boronic Acid | Substituent Type | Yield (%) |

|---|---|---|

| 4-Methoxyphenyl boronic acid | Electron-Donating (EDG) | 85 |

| 4-Methylphenyl boronic acid | Electron-Donating (EDG) | 82 |

| 3-Fluorophenyl boronic acid | Electron-Withdrawing (EWG) | 65 |

| 4-Fluorophenyl boronic acid | Electron-Withdrawing (EWG) | 68 |

| 3-Chlorophenyl-4-fluorophenyl boronic acid | Electron-Withdrawing (EWG) | No Product |

| 4-Formylphenyl boronic acid | Electron-Withdrawing (EWG) | 55 |

These findings underscore that for efficient C-C bond formation via Suzuki coupling on bromophenyl-dichloropyrimidine scaffolds, the selection of electron-rich boronic acids is a key strategic consideration. mdpi.com

Exploration of Other Cross-Coupling Methodologies (e.g., Grignard Reagents)

Beyond the widely used Suzuki-Miyaura reaction, other cross-coupling methodologies provide alternative pathways for the functionalization of halogenated pyrimidines. Among these, reactions involving Grignard reagents (organomagnesium halides) are a prominent alternative for forming C-C bonds. researchgate.net

The cross-coupling of Grignard reagents with halogenated pyrimidines is typically catalyzed by transition metal complexes, with nickel, palladium, iron, and cobalt being common choices. researchgate.net For instance, nickel-phosphine complexes such as NiCl₂(dppp) have been effectively used to catalyze the coupling of Grignard reagents with chloropyrimidines, leading to the corresponding alkylated or arylated products. scispace.com These reactions offer a potent alternative to boronic acid-based methods, particularly when the corresponding Grignard reagent is more readily accessible or stable. The catalytic cycle for these reactions generally involves oxidative addition of the halide to the metal center, transmetalation with the Grignard reagent, and subsequent reductive elimination to yield the final product. nih.gov

In addition to traditional transition-metal catalysis, novel methodologies are emerging. One such innovative approach is the purple light-promoted coupling of bromo-azaarenes with Grignard reagents, which proceeds without a transition metal catalyst. organic-chemistry.org This reaction is proposed to occur via a photoinduced Single Electron Transfer (SET) mechanism. organic-chemistry.org Under irradiation with purple light, an electron is transferred from the Grignard reagent to the bromo-heterocycle, generating a heteroaryl radical. This radical then participates in the coupling process. This method is compatible with a wide range of Grignard reagents, including primary and secondary alkyl, aryl, and heteroaryl variants, offering a milder and potentially more sustainable alternative to metal-catalyzed protocols. organic-chemistry.org

Intramolecular Cyclization and Rearrangement Pathways

The specific substitution pattern of this compound, with a bromine atom positioned ortho to the bond linking the phenyl and pyrimidine rings, presents a compelling opportunity for intramolecular cyclization. This structural arrangement is a classic precursor for the synthesis of fused polycyclic heterocyclic systems via intramolecular C-N or C-C bond formation.

A highly plausible, albeit not explicitly documented for this specific substrate, reaction pathway is a palladium- or copper-catalyzed intramolecular C-N coupling. In this scenario, the N1 atom of the pyrimidine ring would act as an intramolecular nucleophile, displacing the ortho-bromo substituent on the pendant phenyl ring. This type of cyclization, often referred to as an intramolecular Buchwald-Hartwig or Ullmann-type reaction, would lead to the formation of a new six-membered ring. The resulting product would be a tetracyclic, planar, and conjugated system: a substituted pyrimido[2,1-a]isoquinoline . researchgate.netresearchgate.net

The synthesis of the pyrimido[2,1-a]isoquinoline core from related precursors is a known transformation in heterocyclic chemistry. rsc.orgnih.gov Such intramolecular cyclizations of ortho-haloaryl-substituted nitrogen heterocycles are typically promoted by a palladium catalyst (e.g., Pd(OAc)₂ with a suitable phosphine (B1218219) ligand) and a base. researchgate.netrsc.orgresearchgate.net The reaction proceeds via oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by intramolecular coordination of the pyrimidine nitrogen and subsequent reductive elimination to form the C-N bond and regenerate the catalyst.

This pathway represents a powerful strategy for rapidly building molecular complexity, transforming a relatively simple biaryl precursor into a rigid, fused polyaromatic system. The resulting pyrimido[2,1-a]isoquinoline scaffold is of interest in medicinal chemistry and materials science. nih.gov

Advanced Derivatization and Analogue Synthesis

Design and Synthesis of Chemically Diverse Pyrimidine (B1678525) Analogues

The chemical versatility of 2-(2-bromophenyl)-4,6-dichloropyrimidine allows for its elaboration into a multitude of analogues through the selective introduction of various substituents. These modifications are crucial for tuning the molecule's physicochemical properties and biological activities.

Incorporation of Varied Functional Groups

The chlorine atoms at the C4 and C6 positions of the pyrimidine ring are susceptible to nucleophilic substitution, making them ideal sites for introducing diverse functional groups. Palladium-catalyzed cross-coupling reactions have proven to be particularly effective for this purpose.

Palladium-Catalyzed Cross-Coupling Reactions:

Suzuki-Miyaura Coupling: This reaction is employed to form carbon-carbon bonds by coupling the dichloropyrimidine with various aryl or heteroaryl boronic acids. For instance, 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) has been successfully arylated using a Pd(0) catalyst to yield novel pyrimidine analogues. mdpi.com The reaction conditions can be optimized by screening different bases and solvents, with good yields often achieved using catalysts like Pd(PPh₃)₄ with K₃PO₄ in 1,4-dioxane (B91453). mdpi.com The electronic nature of the boronic acid can influence the reaction yield, with electron-rich boronic acids generally providing better results. mdpi.com

Sonogashira Coupling: This method facilitates the formation of carbon-carbon bonds between the pyrimidine core and terminal alkynes. The reaction typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of a base. This reaction is valuable for introducing alkynyl moieties, which can serve as precursors for further transformations or as key structural elements in target molecules.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful tool for forming carbon-nitrogen bonds. It allows for the coupling of the dichloropyrimidine with a wide range of primary and secondary amines, including anilines and various heterocyclic amines. This reaction has been instrumental in the synthesis of aminopyrimidine derivatives, which are prevalent in many biologically active compounds.

The reactivity of the two chlorine atoms can often be differentiated, allowing for sequential substitutions. The chlorine at the C4 position is generally more reactive towards nucleophilic attack than the one at C2. This differential reactivity enables the stepwise introduction of different functional groups, further expanding the chemical diversity of the synthesized analogues.

Table 1: Examples of Functional Group Incorporation via Palladium-Catalyzed Reactions

| Reaction Type | Reagents | Functional Group Introduced |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd(PPh₃)₄, K₃PO₄ | Aryl |

| Sonogashira Coupling | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, base | Alkynyl |

| Buchwald-Hartwig Amination | Primary/secondary amine, Pd catalyst, base | Amino |

Formation of Chalcone (B49325) Hybrids

Chalcones, characterized by an α,β-unsaturated carbonyl system linking two aromatic rings, are a significant class of compounds with diverse biological activities. Hybrid molecules incorporating both pyrimidine and chalcone moieties have been synthesized to explore their combined pharmacological potential.

The synthesis of pyrimidine-chalcone hybrids typically involves the Claisen-Schmidt condensation. ijper.orgunair.ac.idjchemrev.comnih.gov This reaction entails the base-catalyzed condensation of a substituted acetophenone (B1666503) with an aromatic aldehyde. In the context of this compound, a suitable synthetic strategy would first involve the introduction of an acetyl group onto the pyrimidine or the phenyl ring. For instance, a 4-acetylphenyl group could be attached to the pyrimidine core via a Suzuki coupling reaction. The resulting acetyl-derivatized pyrimidine would then be condensed with a substituted benzaldehyde (B42025) in the presence of a base, such as potassium hydroxide (B78521) in ethanol (B145695), to yield the desired chalcone hybrid. researchgate.net The reaction can also be performed under microwave irradiation to reduce reaction times and potentially improve yields. ijper.org

These hybrid molecules offer a rich scaffold for further modification, as both the pyrimidine and chalcone components can be functionalized to modulate their properties.

Synthesis of Sulfonamide and Sulfamide (B24259) Derivatives

Sulfonamide and sulfamide groups are important pharmacophores found in a wide range of therapeutic agents. The introduction of these functionalities onto the this compound core has been a key strategy in the development of new bioactive molecules.

The synthesis of sulfonamide derivatives generally starts by reacting the dichloropyrimidine building block with a sulfonamide potassium salt in a solvent like DMSO at room temperature. nih.gov This results in a nucleophilic substitution of one of the chlorine atoms to form a monochloro-pyrimidine intermediate. nih.gov The sulfonamide potassium salts are readily prepared by treating the corresponding sulfonyl chloride with ammonia, followed by a base such as potassium tert-butylate. nih.gov

For the synthesis of sulfamide derivatives, a similar approach is taken. A sulfamide potassium salt is reacted with the dichloropyrimidine to yield the monochloro-pyrimidine intermediate. The ethylene-glycol side chain, often present in these types of compounds, can be introduced by treating the monochloro-intermediate with a solution of sodium in ethylene (B1197577) glycol at elevated temperatures. nih.gov

Preparation of Hydrazine-Substituted Pyrimidines

The reaction of dichloropyrimidines with hydrazine (B178648) and its derivatives provides a pathway to various hydrazine-substituted pyrimidines. These compounds are valuable intermediates for the synthesis of more complex heterocyclic systems, particularly fused pyrimidines. The high reactivity of the chlorine atoms on the pyrimidine ring allows for facile displacement by the nucleophilic hydrazine. The reaction conditions can be controlled to achieve mono- or di-substitution, depending on the stoichiometry and the specific hydrazine derivative used.

Construction of Fused and Bridged Heterocyclic Systems

The derivatized pyrimidine analogues serve as excellent precursors for the construction of more complex molecular architectures, including fused and bridged heterocyclic systems. These modifications can significantly alter the three-dimensional shape and electronic properties of the molecule, leading to novel compounds with unique characteristics.

Development of Fused Pyrimidine Systems

Fused pyrimidine systems, where the pyrimidine ring is annulated with another heterocyclic ring, are of great interest in medicinal chemistry. The reaction of hydrazine-substituted pyrimidines is a common strategy for constructing such systems. For example, pyrazolo[3,4-d]pyrimidines can be synthesized from appropriate pyrimidine precursors. atlantis-press.comijarsct.co.innih.govnih.govnih.gov

A general approach involves the reaction of a 4,6-dichloropyrimidine (B16783) derivative bearing a suitable functional group at the 5-position, such as a carboxaldehyde, with a substituted hydrazine. The initial reaction typically forms a hydrazone, which then undergoes an intramolecular cyclization to form the fused pyrazolo[3,4-d]pyrimidine ring system. The specific reaction conditions, such as temperature and the presence or absence of a base, can influence the selectivity and yield of the cyclization.

Another strategy for creating fused systems involves the intramolecular cyclization of appropriately substituted pyrimidine derivatives. For instance, a pyrimidine bearing a side chain with a reactive functional group can be induced to cyclize onto the pyrimidine ring, forming a new fused ring. This approach has been used to synthesize a variety of fused pyrimidine derivatives, including thieno[3,4-d]pyrimidines.

Strategies for Enhancing Molecular Complexity and Structural Diversity

Increasing the molecular complexity and structural diversity of derivatives of this compound is crucial for developing novel compounds with tailored properties. Several synthetic strategies can be employed to achieve this, primarily by leveraging the reactivity of the halogen atoms on the pyrimidine and phenyl rings.

Palladium-catalyzed cross-coupling reactions are a cornerstone for introducing molecular diversity. The Suzuki-Miyaura coupling, for instance, allows for the introduction of a wide range of aryl and heteroaryl groups at the chloro and bromo positions. mdpi.com The regioselectivity of these reactions is a key consideration. Generally, for 2,4-dichloropyrimidines, substitution occurs preferentially at the C4 position. guidechem.com However, the choice of catalyst, ligands, and reaction conditions can influence this selectivity. nih.govnih.gov

The Sonogashira coupling provides a route to introduce alkyne functionalities, which can then be further elaborated into more complex structures, such as 4-aryl-5-pyrimidinylimidazoles. nih.gov This sequential functionalization allows for the controlled addition of different substituents at the C2 and C4 positions of the pyrimidine ring.

Nucleophilic aromatic substitution (SNAr) reactions offer another avenue for diversification. The chlorine atoms on the pyrimidine ring are susceptible to displacement by various nucleophiles, including amines, thiols, and alkoxides. mdpi.com The regioselectivity of SNAr reactions on 2,4-dichloropyrimidines is influenced by the nature of the nucleophile and the reaction conditions. While many reactions favor substitution at the C4 position, certain conditions can promote C2 selectivity. nih.gov

Furthermore, the synthesis of fused pyrimidine systems can significantly enhance molecular complexity. nih.govnih.govresearchgate.net This can be achieved by reacting this compound with bifunctional reagents that can cyclize to form an additional ring fused to the pyrimidine core.

A summary of strategies to enhance molecular complexity is provided in the table below:

| Strategy | Key Reagents/Catalysts | Introduced Functionality |

| Suzuki-Miyaura Coupling | Palladium catalyst, boronic acids/esters | Aryl/heteroaryl groups |

| Sonogashira Coupling | Palladium catalyst, copper co-catalyst, terminal alkynes | Alkynyl groups |

| Nucleophilic Aromatic Substitution (SNAr) | Amines, thiols, alkoxides | Amino, thioether, alkoxy groups |

| Fused Ring Synthesis | Bifunctional nucleophiles | Fused heterocyclic rings |

These strategies, often used in a sequential and combinatorial fashion, provide a powerful toolkit for the generation of diverse libraries of this compound analogues with increased molecular complexity.

Computational Chemistry and Theoretical Characterization

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) serves as a powerful quantum mechanical modeling method to investigate the electronic structure and properties of molecules. For a molecule like 2-(2-Bromophenyl)-4,6-dichloropyrimidine, DFT calculations would provide fundamental insights into its behavior.

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to its electron-donating ability, while the LUMO's energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of chemical stability and reactivity.

For related dichloropyrimidine derivatives, studies show that the distribution of these orbitals is key to predicting reaction sites. For instance, in nucleophilic substitutions, the LUMO lobes are often centered on the carbon atoms bonded to the chlorine atoms, indicating these are the likely sites of attack wuxibiology.com. A smaller HOMO-LUMO gap generally suggests higher chemical reactivity.

Table 1: Key Reactivity Descriptors and Their Significance

| Descriptor | Symbol | Significance |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | Indicates electron-donating capacity. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Indicates electron-accepting capacity. |

| HOMO-LUMO Energy Gap | ΔE | Correlates with chemical stability and reactivity. |

| Chemical Hardness | η | Measures resistance to change in electron distribution. |

| Electronegativity | χ | Describes the power to attract electrons. |

Non-linear optical (NLO) materials are important in photonics and optoelectronics. DFT is a common method for predicting the NLO properties of a molecule by calculating its first-order hyperpolarizability (β). A high β value suggests that the molecule could be a good candidate for NLO applications. This property is linked to intramolecular charge transfer, often facilitated by electron-donating and electron-withdrawing groups connected by a π-conjugated system. For derivatives of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207), DFT studies have been used to calculate hyperpolarizability, although the values did not indicate they were strong NLO materials mdpi.comresearchgate.net.

The three-dimensional structure of this compound dictates many of its physical and chemical properties. Conformational analysis using DFT would involve calculating the potential energy surface by rotating the C-C bond between the pyrimidine (B1678525) and phenyl rings. This process identifies the most stable conformation (the global minimum on the potential energy surface) and any rotational energy barriers. The optimized geometry provides precise bond lengths, bond angles, and dihedral angles for the most stable structure. For other substituted pyrimidines, planarity or non-planarity of the rings has been a key finding from such analyses researchgate.net.

In Silico Modeling for Reaction Prediction and Optimization

In silico modeling encompasses various computational techniques to predict the outcome of chemical reactions and optimize reaction conditions, thereby reducing the need for extensive experimental work. For a molecule like this compound, which has multiple reactive sites (the two chlorine atoms), computational models can predict chemoselectivity in reactions with nucleophiles researchgate.net. DFT calculations of reaction pathways and transition state energies can help explain why a particular product is favored under certain conditions (e.g., choice of base, solvent, or catalyst), as has been demonstrated in Suzuki-Miyaura cross-coupling reactions of isomeric bromophenyl-dichloropyrimidines mdpi.comresearchgate.net.

Spectroscopic and Crystallographic Elucidation of Molecular Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton NMR (¹H-NMR) spectroscopy is instrumental in identifying the number and types of hydrogen atoms in a molecule. For "2-(2-Bromophenyl)-4,6-dichloropyrimidine," the ¹H-NMR spectrum is expected to exhibit distinct signals corresponding to the protons on the pyrimidine (B1678525) and the bromophenyl rings.

The pyrimidine ring contains a single proton at the 5-position, which would appear as a singlet in the downfield region of the spectrum, typically around δ 7.5-8.0 ppm. This significant downfield shift is due to the deshielding effect of the two adjacent electronegative nitrogen atoms and the aromatic character of the pyrimidine ring.

The 2-bromophenyl group will show a more complex pattern of four protons in the aromatic region (typically δ 7.0-8.0 ppm). The exact chemical shifts and coupling patterns will depend on the electronic effects of the bromine atom and the pyrimidine ring. These four protons would likely appear as a series of multiplets (doublets, triplets, or doublet of doublets) due to spin-spin coupling between adjacent protons.

Table 1: Predicted ¹H-NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Pyrimidine H-5 | 7.5 - 8.0 | Singlet (s) | 1H |

Carbon-13 NMR (¹³C-NMR) spectroscopy provides information about the carbon skeleton of a molecule. The spectrum for "this compound" is expected to show ten distinct signals, corresponding to the ten carbon atoms in the molecule, assuming no accidental overlap of signals.

The carbon atoms of the pyrimidine ring are expected to resonate at significantly downfield chemical shifts. The C-4 and C-6 carbons, being attached to chlorine atoms, would be found in the range of δ 160-165 ppm. The C-2 carbon, attached to the bromophenyl group, would also be in a similar downfield region. The C-5 carbon, bonded to a hydrogen atom, would appear at a more upfield position compared to the other pyrimidine carbons, likely in the range of δ 120-130 ppm.

The six carbon atoms of the 2-bromophenyl ring would appear in the aromatic region of the spectrum (δ 120-140 ppm). The carbon atom directly bonded to the bromine (C-2') would be significantly influenced by the halogen's electronic effects. The ipso-carbon attached to the pyrimidine ring (C-1') would also have a distinct chemical shift. The remaining four aromatic carbons would show signals in the typical aromatic carbon region.

Table 2: Predicted ¹³C-NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Pyrimidine C-2 | 160 - 165 |

| Pyrimidine C-4, C-6 | 160 - 165 |

| Pyrimidine C-5 | 120 - 130 |

| Bromophenyl C-1' (ipso) | 135 - 145 |

| Bromophenyl C-2' (C-Br) | 120 - 125 |

Two-dimensional (2D) NMR techniques such as Heteronuclear Multiple Quantum Coherence (HMQC) and Heteronuclear Multiple Bond Correlation (HMBC) are powerful tools for unambiguously assigning proton and carbon signals and confirming the connectivity of the molecule.

HMQC: This experiment would show correlations between directly attached proton and carbon atoms. For instance, it would link the signal of the H-5 proton of the pyrimidine ring to the C-5 carbon signal. Similarly, it would correlate the signals of the protons on the bromophenyl ring with their directly bonded carbon atoms.

HMBC: This experiment reveals long-range (2-3 bond) correlations between protons and carbons. This would be crucial in confirming the connection between the pyrimidine and the bromophenyl rings. A key correlation would be expected between the protons on the bromophenyl ring (e.g., H-6') and the C-2 carbon of the pyrimidine ring, and vice-versa. Correlations between the H-5 proton of the pyrimidine and the C-4 and C-6 carbons would also be expected.

These 2D NMR experiments would provide definitive evidence for the proposed structure of "this compound."

A detailed analysis of the chemical shifts (δ) and coupling constants (J) provides further structural insights.

Chemical Shifts: The precise chemical shifts of the protons and carbons are indicative of their local electronic environment. The electron-withdrawing nature of the nitrogen and chlorine atoms in the pyrimidine ring leads to the downfield shifts of the pyrimidine proton and carbons. The bromine atom on the phenyl ring also influences the chemical shifts of the aromatic protons and carbons through its inductive and resonance effects.

Coupling Constants: The coupling constants (J values) between the protons on the bromophenyl ring would provide information about their relative positions (ortho, meta, or para coupling). Ortho-coupling is typically the largest (7-10 Hz), followed by meta-coupling (2-3 Hz), and para-coupling is often very small or not observed (0-1 Hz). Analysis of these J values would allow for the complete assignment of the protons on the bromophenyl ring.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. The molecular formula of "this compound" is C₁₀H₅BrCl₂N₂.

The mass spectrum would be expected to show a prominent molecular ion peak (M⁺). Due to the presence of bromine and chlorine isotopes, this peak would appear as a characteristic cluster of peaks. Bromine has two common isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Chlorine also has two common isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. The combination of one bromine and two chlorine atoms would result in a complex and distinctive isotopic pattern for the molecular ion peak, which would be a definitive indicator of the elemental composition. The calculated monoisotopic mass is approximately 301.9 g/mol .

The fragmentation of the molecular ion under electron ionization would likely proceed through several pathways, including:

Loss of a chlorine atom ([M-Cl]⁺)

Loss of a bromine atom ([M-Br]⁺)

Loss of HCl ([M-HCl]⁺)

Fragmentation of the pyrimidine ring.

Cleavage of the bond between the pyrinidine and the phenyl ring.

Analysis of the masses of the fragment ions would help to confirm the different components of the molecule. For the related isomer, 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207), a prominent [M+H]⁺ peak at m/z 302 has been reported in electrospray ionization mass spectrometry.

Table 3: Predicted Major Mass Spectrometry Fragments for this compound

| Fragment Ion | Description |

|---|---|

| [C₁₀H₅BrCl₂N₂]⁺ | Molecular Ion (M⁺) |

| [C₁₀H₅BrClN₂]⁺ | Loss of a Chlorine atom |

| [C₁₀H₅Cl₂N₂]⁺ | Loss of a Bromine atom |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at different frequencies, which correspond to the vibrations of chemical bonds.

The IR spectrum of "this compound" would be expected to show several characteristic absorption bands:

Aromatic C-H Stretching: Weak to medium bands in the region of 3000-3100 cm⁻¹, characteristic of the C-H bonds on the aromatic rings.

C=N and C=C Stretching: A series of sharp, medium to strong absorption bands in the region of 1400-1600 cm⁻¹, corresponding to the stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the pyrimidine and phenyl rings.

C-Cl Stretching: Strong absorption bands in the region of 600-800 cm⁻¹, indicative of the carbon-chlorine bonds.

C-Br Stretching: A characteristic absorption band in the region of 500-600 cm⁻¹, corresponding to the carbon-bromine bond.

Aromatic C-H Bending: Out-of-plane bending vibrations for the substituted aromatic rings would appear in the region of 690-900 cm⁻¹, and the pattern can sometimes provide information about the substitution pattern of the aromatic ring.

Table 4: Predicted Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3000 - 3100 |

| C=N and C=C Stretch | 1400 - 1600 |

| C-Cl Stretch | 600 - 800 |

| C-Br Stretch | 500 - 600 |

Crystallographic Investigations via X-ray Diffraction

Determination of Molecular Structure and Conformation in Solid State

Without experimental X-ray diffraction data, the precise solid-state structure and conformation of this compound cannot be definitively described. A crystallographic study would reveal the exact bond lengths and angles of the dichloropyrimidine and bromophenyl rings. Furthermore, it would elucidate the dihedral angle between these two ring systems, which is a critical conformational parameter. This angle is influenced by the steric hindrance imposed by the ortho-bromo substituent and the chlorine atoms on the pyrimidine ring, as well as by electronic effects.

Analysis of Intermolecular and Intramolecular Interactions

A detailed analysis of the crystal structure would also allow for the identification and characterization of various non-covalent interactions. Intramolecularly, short contacts between the bromine and chlorine atoms and adjacent atoms could indicate the presence of stabilizing interactions. Intermolecularly, the arrangement of molecules in the crystal lattice is dictated by a network of weak forces. While the molecule lacks traditional hydrogen bond donors, weak C-H···N or C-H···Cl hydrogen bonds could play a role in the crystal packing. Halogen bonding, involving the bromine or chlorine atoms, is another potential interaction that could influence the supramolecular assembly. The absence of a published crystal structure prevents the confirmation and analysis of these crucial interactions.

Future Research Directions and Emerging Trends

Development of Innovative Catalytic Systems for Enhanced Synthetic Efficiency

Future research will likely focus on the development of novel catalytic systems to improve the efficiency and selectivity of reactions involving 2-(2-Bromophenyl)-4,6-dichloropyrimidine. While palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira reactions, are commonly employed for the functionalization of dichloropyrimidines, there is a continuous need for catalysts with higher turnover numbers, broader substrate scope, and improved regioselectivity. acs.org A strong preference for the C4 position has been observed in Suzuki and Stille coupling reactions of 2,4-dichloropyrimidines. acs.org

The development of ligands that can fine-tune the electronic and steric properties of the metal center is a promising avenue. For instance, the use of sterically hindered N-heterocyclic carbene (NHC) ligands has shown promise in controlling the regioselectivity of cross-coupling reactions with dihalogenated N-heteroarenes. nih.gov Additionally, research into more sustainable and cost-effective catalysts based on earth-abundant metals like nickel, copper, and iron is gaining traction as an alternative to precious metal catalysts. The goal is to develop catalytic systems that can operate under milder reaction conditions, tolerate a wider range of functional groups, and enable the selective functionalization of either the C4 or C6 position of the pyrimidine (B1678525) ring, thereby providing access to a diverse array of derivatives.

| Catalyst Type | Key Advantages | Areas for Future Development |

|---|---|---|

| Palladium-based Catalysts | High reactivity and broad substrate scope for cross-coupling reactions. acs.org | Development of ligands for enhanced regioselectivity and catalysts with higher turnover numbers. |

| N-Heterocyclic Carbene (NHC) Ligands | Ability to control regioselectivity in cross-coupling reactions. nih.gov | Exploration of a wider range of NHC ligand structures for fine-tuning reactivity. |

| Earth-Abundant Metal Catalysts (Ni, Cu, Fe) | Lower cost and increased sustainability compared to precious metals. | Improving catalyst stability, activity, and selectivity to match palladium-based systems. |

Implementation of Green Chemistry Principles in Pyrimidine Derivatization

The synthesis of pyrimidine derivatives is increasingly being guided by the principles of green chemistry to minimize environmental impact. rasayanjournal.co.inpowertechjournal.com Future research will focus on developing more sustainable synthetic routes for the derivatization of this compound. This includes the use of safer and more environmentally benign solvents, the development of solvent-free reaction conditions, and the implementation of energy-efficient techniques. rasayanjournal.co.innih.gov

Advancements in Computational Modeling for Predictive Chemical Design

Computational modeling is becoming an indispensable tool in modern drug discovery and materials science, and its application to the study of this compound and its analogs is a significant area for future research. nih.govresearchgate.net Quantum mechanical methods, such as density functional theory (DFT), can be employed to elucidate reaction mechanisms, predict the regioselectivity of reactions, and understand the electronic properties of different derivatives. rsc.org This fundamental understanding can guide the rational design of experiments and the development of more efficient synthetic strategies.

Furthermore, quantitative structure-activity relationship (QSAR) studies and other data-driven modeling approaches can be used to predict the biological activity and physicochemical properties of novel pyrimidine derivatives. mdpi.com By building predictive models based on existing experimental data, researchers can prioritize the synthesis of compounds with the highest probability of desired activity, thereby saving time and resources. mdpi.com These in silico methods can also be used to predict potential off-target effects and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, which are critical for the development of new therapeutic agents. nih.gov

| Modeling Technique | Application | Potential Impact |

|---|---|---|

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms and prediction of regioselectivity. rsc.org | Rational design of more efficient and selective synthetic routes. |

| Quantitative Structure-Activity Relationship (QSAR) | Prediction of biological activity and physicochemical properties. mdpi.com | Prioritization of synthetic targets and accelerated discovery of lead compounds. |

| Molecular Docking | Prediction of binding modes and interactions with biological targets. researchgate.net | Understanding the molecular basis of biological activity and guiding lead optimization. |

Expansion of Reaction Scope for Tailored Molecular Architectures

A key direction for future research is the expansion of the reaction scope for this compound to enable the synthesis of more complex and diverse molecular architectures. This involves exploring new types of chemical transformations and developing methodologies for the selective functionalization of all reactive sites on the molecule. The regioselective control of nucleophilic aromatic substitution (SNAr) reactions at the C4 and C6 positions of the pyrimidine ring is crucial for the stepwise introduction of different substituents. nih.gov

Research into novel C-H activation and functionalization reactions could provide direct routes to modify the pyrimidine core without the need for pre-functionalized starting materials. Additionally, the development of methods for the late-stage functionalization of more complex pyrimidine derivatives would be highly valuable for creating libraries of compounds for biological screening. The ultimate goal is to develop a versatile synthetic toolbox that allows for the precise and predictable synthesis of tailored molecular architectures based on the this compound scaffold, opening up new possibilities for applications in medicinal chemistry, materials science, and agrochemicals. mdpi.com

Q & A

Basic Questions

Q. What are the common synthetic routes for 2-(2-Bromophenyl)-4,6-dichloropyrimidine?

- Methodology : The compound can be synthesized via nucleophilic aromatic substitution (SNAr) on 4,6-dichloropyrimidine. For example, reacting 4,6-dichloropyrimidine with a bromophenyl precursor (e.g., 2-bromophenylboronic acid) under palladium-catalyzed cross-coupling conditions (e.g., Suzuki-Miyaura coupling). Alternatively, direct substitution using 2-bromophenyl Grignard or organozinc reagents in anhydrous solvents (e.g., THF) with catalysts like CuI may be employed .

- Key Conditions :

- Base: K₂CO₃ or Cs₂CO₃.

- Solvent: DMF, NMP, or acetonitrile.

- Temperature: 80–180°C (reflux or microwave-assisted).

- Catalyst: Pd(PPh₃)₄ or CuI for cross-coupling.

Q. How is this compound characterized structurally?

- Methodology : Use a combination of spectroscopic and analytical techniques:

- 1H/13C NMR : Peaks for aromatic protons (δ 7.2–8.5 ppm) and pyrimidine carbons (δ 150–160 ppm).

- Mass Spectrometry (ESI-MS) : Molecular ion peak at m/z 303.97 (M⁺).

- X-ray Crystallography : Resolves halogen bonding patterns (e.g., Br⋯Cl interactions) .

Q. What are typical functionalization strategies for this compound?

- Methodology : The 4,6-dichloro groups are reactive sites for further derivatization:

- Nucleophilic Substitution : Replace Cl with amines (e.g., piperidine) or alkoxides in polar aprotic solvents (e.g., DMF) .

- Cross-Coupling : Buchwald-Hartwig amination or Ullmann coupling for aryl amine introduction .

- Hybridization : Conjugation with chalcones or triazines via Cl displacement to enhance bioactivity .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with improved bioactivity?

- Methodology :

- DFT Calculations : Optimize geometry (B3LYP/6-31G* basis set) to predict electronic properties (e.g., HOMO-LUMO gaps) and reactive sites .

- Molecular Docking : Screen against targets like EGFR (PDB ID: 1M17) to prioritize derivatives with strong binding (e.g., hydrogen bonds with Lys745 or π-π stacking with Phe723) .

Q. How do structural modifications impact anticancer activity?

- Data Analysis :

| Derivative | Substituent | IC₅₀ (A549 Lung Cancer) | Mechanism |

|---|---|---|---|

| 1c-thiourea | Thiourea at C4 | 91.36 µM | Caspase-3 activation |

| 1d-urea | Urea at C6 | 128.14 µM | ROS generation |

| Parent | None | >300 µM | Weak apoptosis |

- Key Insight : Urea/thiourea groups enhance cytotoxicity by improving solubility and target engagement .

Q. How can researchers resolve contradictions in reported biological data?

- Methodology :

- Assay Standardization : Use consistent cell lines (e.g., A549 vs. HepG2) and protocols (e.g., MTT vs. ATP luminescence).

- Purity Validation : Confirm compound purity (>95%) via HPLC (C18 column, MeCN/H₂O gradient) to exclude impurities (e.g., residual Pd) .

- SAR Studies : Compare substituent effects systematically (e.g., Br vs. Cl at the phenyl ring alters logP by 0.3 units) .

Q. What strategies improve CNS penetration for neurotherapeutic applications?

- Methodology :

- logP Optimization : Aim for 2–3 (measured via shake-flask method) to balance blood-brain barrier permeability.

- P-gp Efflux Avoidance : Introduce hydrogen bond donors (e.g., -NH₂) to reduce P-glycoprotein recognition .

- In Vivo PK Studies : Monitor brain/plasma ratios in rodent models after IV administration (target ratio >0.3) .

Data Contradiction Analysis

- Example Issue : Variability in IC₅₀ values for similar derivatives (e.g., 1c-thiourea: 91.36 µM vs. 1c: 261 µM).

- Resolution :

Verify assay conditions (e.g., incubation time: 24h vs. 48h).

Check metabolite stability (e.g., thiourea derivatives may degrade faster).

Validate target specificity via kinase profiling (e.g., Eurofins Panlabs screen) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.